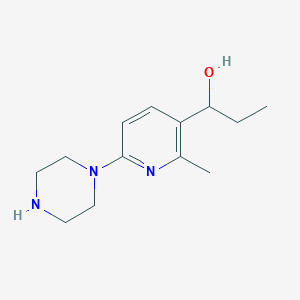

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol

Description

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a pyridine derivative featuring a piperazine moiety at the 6-position of the pyridine ring, a methyl group at the 2-position, and a propanol substituent at the 3-position. Its synthesis typically involves coupling reactions between pyridine precursors and piperazine derivatives, followed by functionalization of the propanol side chain .

Key structural features include:

- Pyridine core: Provides rigidity and aromaticity.

- Piperazine substituent: Enhances solubility and enables hydrogen bonding or ionic interactions.

- Propanol group: Introduces a polar, hydrophilic character.

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C13H21N3O/c1-3-12(17)11-4-5-13(15-10(11)2)16-8-6-14-7-9-16/h4-5,12,14,17H,3,6-9H2,1-2H3 |

InChI Key |

KJWONUUKNUOBQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)N2CCNCC2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents. |

| Pyridine Moiety | A six-membered aromatic ring containing one nitrogen atom, often involved in interactions with biological receptors. |

| Hydroxyl Group | The presence of the hydroxyl (-OH) group enhances solubility and potential interaction with biological targets. |

Biological Activities

Research indicates that 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives of similar compounds have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods, demonstrating promising results in inhibiting microbial growth .

Neurotransmitter Receptor Interaction

The compound's interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors, suggests potential applications in treating psychiatric disorders. Research indicates possible antipsychotic and antidepressant effects, making it a candidate for further investigation in neuropharmacology .

Antioxidant Activity

Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This aspect is particularly relevant given the increasing interest in antioxidants within therapeutic contexts .

Case Study 1: Antimicrobial Evaluation

In a study evaluating novel derivatives of similar compounds, researchers synthesized several analogs and assessed their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against tested bacteria, suggesting that structural modifications could enhance activity .

Case Study 2: Neuropharmacological Assessment

A series of experiments were conducted to evaluate the binding affinity of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol to dopamine D2 receptors. Results indicated a favorable interaction profile, supporting its potential use as an antipsychotic agent .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate neurological functions . The pyridine ring can also interact with various enzymes and proteins, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can be compared to related pyridine derivatives, as outlined below.

Structural Analogs and Their Properties

Key Observations

Piperazine-containing analogs (e.g., ) often exhibit improved pharmacokinetic profiles . The propanol group introduces hydrogen-bonding capability, which is absent in the ketone analog (). This may improve target affinity in polar environments.

Synthetic Complexity: The target compound requires multi-step synthesis involving piperazine coupling (similar to ), whereas simpler analogs (e.g., ) are synthesized via fewer steps . ’s compound (6d) demonstrates higher complexity with a phthalazinone core, necessitating Heck coupling and specialized purification .

Structural Flexibility vs.

Functional Group Diversity :

- Fluorinated analogs () may exhibit enhanced metabolic stability but reduced polarity compared to the target compound .

- Urea derivatives (e.g., ) introduce bulkier substituents, which could hinder membrane permeability .

Research Findings and Data

Physicochemical Properties

Biological Activity

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol, a compound characterized by its heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₉N₃O and a molecular weight of approximately 235.33 g/mol. Its structure includes a piperazine ring and a pyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antiviral Effects : The compound has also been investigated for its antiviral properties, particularly against viruses that affect the central nervous system. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating viral infections affecting neurological functions.

- Neurotransmitter Interaction : Notably, 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol interacts with neurotransmitter receptors, especially dopamine and serotonin receptors. This suggests possible applications in treating psychiatric disorders such as depression and schizophrenia, where modulation of these neurotransmitters is crucial .

The mechanisms through which 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exerts its effects are still under investigation. Key areas of focus include:

- Receptor Binding Affinity : Studies have demonstrated that the compound has a high binding affinity for dopamine D2 and serotonin 5HT2A receptors, which are implicated in mood regulation and psychotic disorders .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of these critical molecules in the synaptic cleft .

Case Studies

A series of case studies have highlighted the efficacy of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol in various experimental models:

Study 1: Antimicrobial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Study 2: Neuropharmacological Effects

A rodent model was used to assess the antidepressant-like effects of the compound. Results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in serotonergic activity. Additionally, behavioral assays indicated anxiolytic properties, supporting its potential use in treating anxiety disorders .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-{4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Pyridazine ring | Histamine H3 receptor antagonist |

| Pyrrolidin-2-one | Diverse structural variants | Various biological activities |

| 1-(4-Methylpiperazinyl)-2-pyridinecarboxamide | Piperazine and pyridine | Potential antitumor activity |

The unique combination of nitrogen-containing rings in 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol distinguishes it from similar compounds, enhancing its pharmacological profile and therapeutic potential .

Q & A

Q. How to design toxicity studies for preclinical evaluation?

- Methodological Answer :

- Acute toxicity : Administer escalating doses (10–1000 mg/kg) in rodents; monitor mortality, organ histopathology, and hematological parameters.

- Genotoxicity : Conduct Ames tests (TA98, TA100 strains) and micronucleus assays. Note: Piperazine derivatives may require scrutiny for mutagenic potential .

Data Contradiction Analysis

- Example : Conflicting reports on antifungal vs. antibacterial activity of piperazine-propanol derivatives.

- Resolution : Re-evaluate assay conditions (e.g., pH, inoculum size) and verify target specificity via gene knockout studies. Cross-reference MIC values with structurally validated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.